2-硝基-5-羟基苯并呋喃

描述

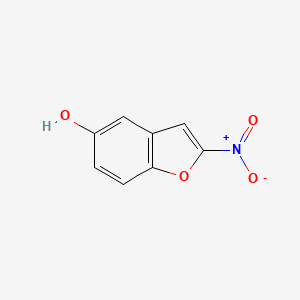

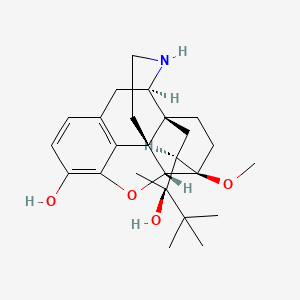

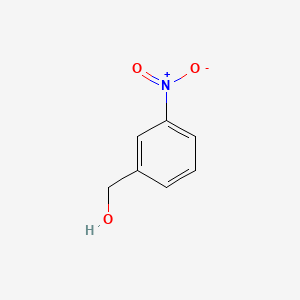

2-Nitro-5-hydroxybenzofuran is a chemical compound with the CAS Registry Number 40024-32-6 . It is a type of benzofuran compound .

Synthesis Analysis

The synthesis of benzofuran derivatives, including 2-Nitro-5-hydroxybenzofuran, has been a subject of interest in recent years . For instance, the benzofuran-based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, and the ethyl 5-nitrobenzofuran-2-carboxylate was obtained in good yields and purity .Molecular Structure Analysis

The molecular structure of 2-Nitro-5-hydroxybenzofuran is a part of the benzofuran compounds, which are a class of compounds that are ubiquitous in nature . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .科学研究应用

1. 抗惊厥活性

对类似硝基-羟基苯甲酸金属配合物的研究表明具有抗惊厥活性。例如,合成了3-硝基-4-羟基苯甲酸的Zn(II)和Co(II)配合物,并测试了它们的抗惊厥性能,结果显示这些化合物具有有利于抗惊厥活性的化学和物理性质 (D'angelo et al., 2008)。

2. 杀真菌活性

与2-硝基-5-羟基苯并呋喃相关的硝基苯并呋喃已显示出显著的杀真菌活性。对2-甲基-5-硝基苯并噁唑衍生物的研究显示其对各种类型的真菌培养物具有高度的杀真菌活性,表明在农业应用中具有潜在的应用价值 (Ustinov et al., 2019)。

3. 抗菌和抗氧化性能

与2-硝基-5-羟基苯并呋喃相关的化合物,如(3-甲氧基-5-硝基苯并呋喃-2-基)(苯基)甲酮衍生物已被合成并评估其抗菌和抗氧化性能。这些研究显示出显著的抗细菌和自由基清除活性,表明在医学研究中具有潜在的应用 (Rashmi et al., 2014)。

4. 抗癌剂

类似于2-硝基-5-羟基苯并呋喃结构的新型6-羟基苯并[d][1,3]噁硫酮-2-酮席夫碱已被合成并评估为潜在的抗癌剂。其中一些化合物对癌细胞系表现出有希望的细胞毒性,表明它们在癌症治疗研究中具有潜力 (Chazin et al., 2015)。

5. α-葡萄糖苷酶抑制

与2-硝基-5-羟基苯并呋喃密切相关的硝基苯并呋喃衍生物已被合成并显示出抑制α-葡萄糖苷酶的作用,这是一种参与碳水化合物消化的酶。这表明在治疗高血糖和相关代谢紊乱方面具有潜在的应用 (Taha et al., 2016)。

6. 硝基芳香化合物的生物降解

对硝基芳香化合物的生物降解研究,包括与2-硝基-5-羟基苯并呋喃类似的物质,具有重要的环境意义。能够转化或降解硝基芳香化合物的微生物系统为环境修复提供了潜在的解决方案 (Spain, 2013)。

未来方向

Benzofuran compounds, including 2-Nitro-5-hydroxybenzofuran, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, such as anti-hepatitis C virus activity and as anticancer agents .

属性

IUPAC Name |

2-nitro-1-benzofuran-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIGVICQJLBWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193085 | |

| Record name | 2-Nitro-5-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-5-hydroxybenzofuran | |

CAS RN |

40024-32-6 | |

| Record name | 2-Nitro-5-hydroxybenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040024326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-5-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the structure of 2-Nitro-5-hydroxybenzofuran based on its name and the paper's title?

A1: While the paper itself doesn't explicitly provide spectroscopic data, we can infer some structural information:

- New Synthesis: The title "A New Synthesis of 2‐Nitro‐5‐hydroxybenzofurans" [] implies that this paper likely details a novel method for creating this specific compound, suggesting it might have properties of interest for further research, but the specific applications are not mentioned.

Q2: Does the paper provide information about the stability or material compatibility of 2-Nitro-5-hydroxybenzofuran?

A2: Unfortunately, the provided research article focuses solely on the synthesis methodology of 2-Nitro-5-hydroxybenzofuran []. It does not delve into its stability, material compatibility, or any potential applications. Further research would be needed to explore these aspects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1208878.png)